![molecular formula C17H22N4O3 B6446379 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine CAS No. 2640882-17-1](/img/structure/B6446379.png)
4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
“4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound has methoxy groups attached to it, which are oxygen atoms bonded to a methyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1H NMR, 13C NMR, and X-Ray diffraction analysis . These techniques can provide detailed information about the molecular structure of the compound, including the positions of the atoms and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, by compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures has been investigated .Scientific Research Applications
Synthesis of 2-Azetidinones
This compound is used in the synthesis of 2-azetidinones . 2-Azetidinones, also known as β-Lactams, are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications . They are a wide class of antibiotics including penams, cephems, penems, monobactams, carbapenems, and trinems .
Production of Bis (4,6-dimethoxy-1,3,5-triazin-2-yl) Ether
It plays an important role in the production of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether, through reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .
Activating Carboxylic Acids in Solution and Solid Phase Peptide Synthesis
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, which can be synthesized from this compound, is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .
Synthesis of 1-Substituted Phenyl or Glycosyl 1,2,3-Triazoles
A series of novel 1-substituted phenyl or glycosyl 1,2,3-triazoles was designed and synthesized by azide-alkyne 1,3-dipolar cycloaddition between 4,6-dimethoxy-2-[4-prop-2-ynyl)piperazin-1-yl] pyrimidine and each of different azides .
Synthesis of 1,3,5-Triazines
1,3,5-Triazines (or s- triazines) are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Mechanism of Action
Target of Action
The primary targets of 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases . By inhibiting AChE and BChE, the compound can potentially restore the function of this pathway .
Result of Action
The result of the compound’s action is a potential increase in acetylcholine levels, leading to improved cognitive functions . In addition, the compound has shown promising neuroprotective and anti-inflammatory properties . It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the reaction with DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a related compound, can be performed under atmospheric conditions at room temperature . . This suggests that the compound’s action, efficacy, and stability might be similarly influenced by environmental conditions.
Future Directions
The future directions for research on “4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine could be explored .
properties
IUPAC Name |
4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-22-14-6-4-5-13(11-14)20-7-9-21(10-8-20)17-18-15(23-2)12-16(19-17)24-3/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXOSYXDDEPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine |
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